molecular formula C11H16FNO B3173387 3-Fluoro-4-(isopentyloxy)aniline CAS No. 946785-49-5

3-Fluoro-4-(isopentyloxy)aniline

Cat. No. B3173387
CAS RN: 946785-49-5
M. Wt: 197.25 g/mol
InChI Key: KPCZLDDAWGKIIC-UHFFFAOYSA-N
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Description

3-Fluoro-4-(isopentyloxy)aniline, also known as FIPA, is an organic compound used in scientific research. It is a derivative of aniline and is commonly used in the synthesis of other compounds. FIPA has been studied extensively in recent years due to its unique properties and potential applications in the field of organic chemistry.

Scientific Research Applications

1. Docking and QSAR Studies for Kinase Inhibitors

3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, a related compound to 3-Fluoro-4-(isopentyloxy)aniline, has been studied for its role as a c-Met kinase inhibitor. Docking studies and Quantitative Structure-Activity Relationship (QSAR) methods like Comparative Molecular Similarity Analysis (CoMSIA) have been used to analyze its molecular features contributing to inhibitory activity (Caballero et al., 2011).

2. Metabolism Studies

Research on the metabolism of related fluoro-anilines, such as 3-chloro-4-fluoro-aniline, provides insights into the metabolic pathways and elimination processes in organisms like dogs and rats (Baldwin & Hutson, 1980).

3. Synthesis of Quinolones

Studies on the synthesis of 3-fluoro-2-quinolones from anilines, including fluoro-substituted anilines, reveal the potential for creating heterocyclic compounds with pharmaceutical applications (Mävers & Schlosser, 1996).

4. Vibrational Spectroscopy and Structure Analysis

Research into the vibrational spectra of fluoroaniline isomers, including theoretical anharmonic Raman and infrared spectra, provides valuable information on molecular structures and interactions (Wojciechowski et al., 2011).

5. Theoretical Analysis of Structural Properties

A theoretical study of 3-chloro-4-fluoro-aniline, closely related to the compound , used quantum calculations to predict structural and spectroscopic properties, providing insights into the behavior of such molecules (Aziz et al., 2018).

6. Biodegradation Potential

Investigations into the biodegradation of fluoroanilines, including various isomers, by certain bacterial strains, reveal the potential environmental impact and degradation pathways of these compounds (Amorim et al., 2013).

properties

IUPAC Name

3-fluoro-4-(3-methylbutoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-8(2)5-6-14-11-4-3-9(13)7-10(11)12/h3-4,7-8H,5-6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCZLDDAWGKIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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